4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulfanyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where iodine and trifluoromethyl groups are introduced using reagents such as iodine monochloride (ICl) and trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylsulfanyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar in structure but with a cyano group instead of a trifluoromethylsulfanyl group.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains a pyrazole ring instead of a benzene ring.
Uniqueness: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H3F6IS |
---|---|
Molekulargewicht |
372.07 g/mol |
IUPAC-Name |
4-iodo-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F6IS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H |
InChI-Schlüssel |
MUERXKQPKMEGDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.